REACTION_CXSMILES
|
[S:1]1[C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[CH2:10]O.O=S(Cl)[Cl:14]>ClCCl>[Cl:14][CH2:10][C:2]1[S:1][C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1
|
Name
|
|
Quantity
|
17 mg
|
Type
|
reactant
|
Smiles
|
S1C(=CC2=NC=CC=C21)CO
|
Name
|
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After the mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
it was concentrated
|
Type
|
CUSTOM
|
Details
|
used for the next step without further purification
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClCC1=CC2=NC=CC=C2S1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |